molecular formula C15H18N2O B3863325 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine

2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine

Cat. No. B3863325
M. Wt: 242.32 g/mol
InChI Key: BCDJIDXXLHUFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. MPPE is a potent and selective agonist for the 5-HT2A receptor, which is a serotonin receptor subtype. This receptor is involved in various physiological and psychological processes, including mood regulation, perception, and cognition. The purpose of

Mechanism of Action

2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine is a selective agonist for the 5-HT2A receptor. When it binds to this receptor, it activates a signaling cascade that results in various physiological and psychological effects. The 5-HT2A receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and glutamate. Activation of this receptor can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and glutamate. It has also been shown to increase the activity of various brain regions, including the prefrontal cortex and the hippocampus. These effects can lead to changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and psychological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine in lab experiments. It is a psychoactive drug, which means that it can affect the behavior and cognition of experimental subjects. This can make it difficult to interpret the results of experiments that use 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. Additionally, 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has not been extensively studied in humans, which limits its applicability to human research.

Future Directions

There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. One direction is to investigate the effects of 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine on different brain regions and neurotransmitter systems. This could help to elucidate the specific mechanisms by which 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine produces its effects. Another direction is to investigate the potential therapeutic applications of 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. It has been suggested that 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine could be useful in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, future research could investigate the safety and toxicity of 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine, particularly in humans. This would be necessary before 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine could be considered for clinical use.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been used for scientific research purposes, particularly in the field of neuroscience. It has been used to study the role of the 5-HT2A receptor in various physiological and psychological processes. 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been used in animal studies to investigate the effects of 5-HT2A receptor activation on behavior, cognition, and perception. It has also been used in human studies to investigate the effects of 5-HT2A receptor activation on mood and perception.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-15-7-3-2-6-14(15)8-10-17-12-13-5-4-9-16-11-13/h2-7,9,11,17H,8,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDJIDXXLHUFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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